1,2-Oxaphosphole, 2-chloro-2,3-dihydro-3,3,5-trimethyl-
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Overview
Description
1,2-Oxaphosphole, 2-chloro-2,3-dihydro-3,3,5-trimethyl- is a chemical compound with the molecular formula C6H10ClOPS. It is a member of the oxaphosphole family, which are heterocyclic compounds containing both oxygen and phosphorus atoms in a five-membered ring.
Preparation Methods
The synthesis of 1,2-Oxaphosphole, 2-chloro-2,3-dihydro-3,3,5-trimethyl- typically involves the reaction of diacetone alcohol with alkyldichlorophosphines. This reaction yields 3-chloro-1,2-oxaphospholane-2-oxide, which undergoes isomerization followed by dehydrochlorination to form the desired oxaphosphole derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2-Oxaphosphole, 2-chloro-2,3-dihydro-3,3,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxaphosphole oxides.
Reduction: Reduction reactions can convert it into different oxaphosphole derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of substituted oxaphosphole compounds.
Common reagents used in these reactions include oxidizing agents like molecular oxygen and reducing agents such as organomagnesium compounds . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Oxaphosphole, 2-chloro-2,3-dihydro-3,3,5-trimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Oxaphosphole, 2-chloro-2,3-dihydro-3,3,5-trimethyl- involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1,2-Oxaphosphole, 2-chloro-2,3-dihydro-3,3,5-trimethyl- can be compared with other similar compounds, such as:
2-Chloro-1,3,2-dioxaphospholane: Another phosphorus-containing heterocycle with different structural and chemical properties.
2,5-Dihydro-1,2-oxaphosphole-2-oxide: A related compound with similar biological activity but different reactivity and stability.
The uniqueness of 1,2-Oxaphosphole, 2-chloro-2,3-dihydro-3,3,5-trimethyl- lies in its specific structural features and the range of reactions it can undergo, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62179-22-0 |
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Molecular Formula |
C6H10ClOP |
Molecular Weight |
164.57 g/mol |
IUPAC Name |
2-chloro-3,3,5-trimethyloxaphosphole |
InChI |
InChI=1S/C6H10ClOP/c1-5-4-6(2,3)9(7)8-5/h4H,1-3H3 |
InChI Key |
OLHRJNLZKALTNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(P(O1)Cl)(C)C |
Origin of Product |
United States |
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